Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Description
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO6. It is a derivative of phenylacetic acid, characterized by the presence of two methoxy groups and a nitro group on the aromatic ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOBLNSFSZGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310293 | |
| Record name | methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2982-53-8 | |
| Record name | 2982-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Starting from Methoxy-Substituted Benzaldehydes
A common approach involves the use of substituted o-nitrobenzaldehydes as key starting materials. The typical procedure includes:
Step 1: Knoevenagel Condensation
Substituted o-nitrobenzaldehydes (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde) react with active methylene compounds (such as methyl acetate derivatives) in the presence of catalytic amounts of piperidine and acetic acid under reflux in an inert atmosphere (nitrogen). This step forms the corresponding nitro-substituted arylacetate intermediates.Step 2: Reduction and Esterification
The nitro group and aldehyde functionalities are manipulated via reduction (e.g., using SnCl2·2H2O in methanol) to obtain the desired nitro-arylacetate esters. The crude products are purified by column chromatography to isolate methyl esters such as this compound.
Esterification of 4,5-Dimethoxy-2-nitrophenylacetic Acid
An alternative method involves:
Step 1: Preparation of 4,5-dimethoxy-2-nitrophenylacetic acid
This acid can be synthesized via nitration of 4,5-dimethoxyphenylacetic acid derivatives or via oxidation and nitration of methoxy-substituted benzaldehydes or phenylacetic acid precursors.Step 2: Acid-Catalyzed Esterification
The acid is esterified with methanol under reflux conditions using a strong acid catalyst such as sulfuric acid. This Fischer esterification converts the acid into the methyl ester, this compound. The reaction is typically driven to completion by removal of water formed during the reaction.
Multi-Step Synthesis via Protected Intermediates
Some advanced syntheses involve:
Nitration of protected methoxybenzaldehydes or acetates to introduce the nitro group regioselectively under mild conditions using nitrating agents like concentrated nitric acid in solvents such as dichloromethane or dichloroethane.
Deacetylation and methylation steps to install methoxy groups and prepare the nitro-substituted benzaldehyde intermediates.
Oxidation and selective deprotection to achieve the final nitro-substituted benzoic acid derivatives, which are then esterified to the methyl ester.
This multi-step approach is advantageous for industrial-scale synthesis due to its high yields, ease of purification, and environmental considerations.
Reduction and Functional Group Transformations
Reduction of nitro groups and further functionalization can be performed using reagents such as sodium borohydride or tin(II) chloride in methanol, often at room temperature or under mild reflux, followed by extraction and chromatographic purification.
The use of lithium hydroxide for hydrolysis of esters or selective saponification steps is also reported, facilitating conversion between acid and ester forms.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
The nitration step is critical and must be controlled to avoid over-nitration or side reactions. Use of solvents like dichloromethane with controlled temperature (-10 °C to 45 °C) and stoichiometric ratios improves selectivity.
Esterification under acidic conditions is classical but efficient, with removal of water driving the reaction forward; use of methanol as solvent is preferred for methyl esters.
Reduction steps using SnCl2·2H2O or NaBH4 are effective for selective nitro group transformations without affecting methoxy substituents, yielding high purity products.
Column chromatography remains a standard purification method, especially after multi-step syntheses, to isolate the desired methyl ester from by-products.
Industrially, the multi-step synthesis with nitration, deacetylation, methylation, and oxidation offers advantages in yield, cost, and environmental impact, making it a preferred route for large-scale preparation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products
Reduction: 2-(4,5-dimethoxy-2-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Hydrolysis: 4,5-dimethoxy-2-nitrophenylacetic acid.
Scientific Research Applications
Chemistry
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis .
Biology
Research has indicated that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer contexts. Studies have shown that derivatives containing the 2-nitrophenyl group can demonstrate significant antibacterial properties against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes . The nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets, influencing biological pathways .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential . Its structural similarity to bioactive compounds positions it as a candidate for drug development aimed at targeting specific enzymes or receptors involved in disease processes. Investigations into its cytotoxic effects have shown promising results against various cancer cell lines .
Industry
The compound is also utilized in the production of fine chemicals and specialty materials. Its unique chemical properties facilitate the development of new materials with tailored functionalities for applications in pharmaceuticals and other industrial sectors .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate can be compared with other phenylacetic acid derivatives such as:
Methyl 2-(4-methoxy-2-nitrophenyl)acetate: Lacks one methoxy group, which may affect its reactivity and biological activity.
Methyl 2-(4,5-dimethoxyphenyl)acetate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 2-(4,5-dimethoxy-2-aminophenyl)acetate:
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 255.22 g/mol. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the aromatic ring significantly influences its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.
- Binding Affinity : The methoxy groups are believed to enhance the compound's binding affinity and specificity towards certain biological targets, which could explain its diverse pharmacological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also possess antibacterial or antifungal properties .
- Anticancer Potential : The compound's structural characteristics may allow it to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which could be relevant for treating conditions characterized by excessive inflammation.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic: What are the common synthetic routes for Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, and how are reaction conditions optimized?
Answer:
A key method involves palladium-catalyzed cross-coupling reactions. For example, 1-bromo-4,5-dimethoxy-2-nitrobenzene can react with alkynes in the presence of dichlorobis(triphenylphosphine)palladium(II) and diisopropylamine/THF to form intermediates that yield the target compound . Optimization focuses on catalyst loading (e.g., 2.5 mol%), solvent polarity, and temperature control to suppress side reactions. Parallel monitoring via TLC or HPLC ensures intermediate purity.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- Spectroscopy:
- NMR: - and -NMR identify methoxy (-OCH), nitro (-NO), and ester (-COOCH) groups via chemical shifts (e.g., methoxy at δ ~3.8 ppm, nitro aromatic protons at δ ~7.5–8.5 ppm).
- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO requires 271.07 g/mol).
- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves molecular geometry and packing. For example, SHELXL refines thermal parameters and hydrogen bonding networks .
Advanced: How does the 4,5-dimethoxy-2-nitrophenyl moiety enable applications in photoremovable protecting groups (PPGs)?
Answer:
The nitro group acts as a photosensitizer, while methoxy substituents stabilize the excited state, facilitating rapid photolysis under UV/visible light. This moiety is used to "cage" biomolecules (e.g., neurotransmitters, ATP) for controlled release. For instance, derivatives like DMNPE ([4,5-dimethoxy-2-nitrophenyl]ethanol) are conjugated to carboxylates via ester linkages, enabling light-triggered uncaging in biological studies . The quantum yield and photolysis efficiency (~300–400 nm) depend on solvent polarity and substituent electronic effects .
Advanced: How are crystallographic data contradictions (e.g., twinning, centrosymmetricity) resolved during structure refinement?
Answer:
- Twinning: Use SHELXD/SHELXE to deconvolute overlapping reflections. Flack’s parameter (e.g., η or x) estimates enantiomorph polarity in non-centrosymmetric structures .
- Centrosymmetricity: Compare intensity statistics (e.g., <I>/<I>) to detect pseudosymmetry. If near-centrosymmetric, the x parameter (incoherent twin scattering) is more reliable than η, which may overestimate chirality .
- Hydrogen Bonding: Graph-set analysis (R(8) motifs) identifies donor-acceptor patterns, distinguishing intentional H-bonds from packing artifacts .
Advanced: How do hydrogen-bonding networks influence the solid-state stability of this compound?
Answer:
The nitro and methoxy groups participate in C–H···O and O–H···O interactions, forming layered or helical frameworks. Graph-set analysis (e.g., Etter’s rules) classifies these as D (chain) or R(8) (ring) motifs. For example, nitro-oxygen may accept H-bonds from adjacent methoxy CH groups, stabilizing the lattice and reducing hygroscopicity. Thermal gravimetric analysis (TGA) correlates H-bond density with melting point deviations .
Advanced: How are synthetic yield discrepancies addressed when varying coupling catalysts (e.g., Pd vs. Cu)?
Methodological Approach:
- Catalyst Screening: Compare Pd(PPh) (for aryl halides) vs. CuI/ligand systems (for Ullmann-type couplings). Pd catalysts typically offer higher yields (>70%) for electron-deficient aryl bromides due to better oxidative addition .
- Kinetic Analysis: Pseudo-first-order rate constants (k) identify rate-limiting steps (e.g., transmetalation vs. reductive elimination).
- Byproduct Identification: GC-MS or LC-MS detects halogenated side products, guiding ligand optimization (e.g., bulky ligands suppress β-hydride elimination) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to model nucleophilic attack at the ester carbonyl. Electron-withdrawing nitro groups lower LUMO energy, increasing reactivity toward amines/thiols.
- Solvent Effects: COSMO-RS simulations predict rate acceleration in polar aprotic solvents (e.g., DMF vs. THF) due to stabilization of the tetrahedral intermediate.
- Hammett Plots: Correlate σ values of substituents (e.g., -NO, -OCH) with experimental k values to validate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
